molecular formula C12H13NO B3329697 7-Ethoxynaphthalen-1-amine CAS No. 624729-64-2

7-Ethoxynaphthalen-1-amine

Cat. No.: B3329697
CAS No.: 624729-64-2
M. Wt: 187.24 g/mol
InChI Key: VMDMDYIBLDPTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxynaphthalen-1-amine is a derivative of naphthalene . Naphthalene is a class of arenes, consisting of two ortho-fused benzene rings . The this compound is a specific derivative where an ethoxy group is attached at the 7th position and an amine group at the 1st position .


Synthesis Analysis

The synthesis of amines, such as this compound, can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves reactions of alkyl halides with ammonia or other amines . The biosynthesis of naphthalenes, which could potentially be applied to this compound, starts with a pentaketide intermediate that originates from acetyl CoA and malonyl CoA .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound.


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of reactions. Some of the general reactions of amines include alkylation and acylation . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants involved.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. These properties include hardness, topography, hydrophilicity, and others . The specific properties of this compound would need to be determined experimentally.

Scientific Research Applications

Anticancer Activity

A study by Liu, Wang, Peng, and Li (2020) synthesized a series of compounds related to 7-Ethoxynaphthalen-1-amine, including 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines. These compounds exhibited significant antiproliferative activity against cancer cell lines, such as MCF-7 and HepG2. One compound in particular showed potent inhibition of tubulin polymerization and induced cell cycle arrest and apoptosis in the MCF-7 cell line, highlighting the potential of such compounds in anticancer research (Liu et al., 2020).

Anti-obesity Effect

Fei (2009) explored the anti-obesity effects of 2-naphthyl ethylamine derivatives, closely related to this compound. The study synthesized several compounds and found that some exhibited anti-obesity activity at high concentrations. This research points towards the potential use of such compounds in addressing obesity (Fei, 2009).

Application in Magnetic Solid-Phase Extraction

In a study by Baharin, Muhamad Sarih, and Mohamad (2016), polyethoxylated tertiary amines, which are structurally related to this compound, were synthesized and used as switchable hydrophilicity solvents in the extraction and recovery of lipids from algal cultures. This highlightsthe utility of such compounds in biochemical extraction processes and environmental applications (Baharin, Muhamad Sarih, & Mohamad, 2016).

Chemical Synthesis and Crystallography

Singh (2013) conducted a study on the synthesis and characterization of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, a compound structurally similar to this compound. This research contributes to the field of organic synthesis and crystallography, providing insights into the structural properties and potential applications of such compounds (Singh, 2013).

Corrosion Inhibition

Hameed, Al-Shafey, and Ismail (2009) studied the inhibition of corrosion in steel using ethoxylated compounds derived from plastic waste, which are related to this compound. This research provides valuable information on the application of such compounds in preventing metal corrosion, an important aspect in industrial maintenance (Hameed, Al-Shafey, & Ismail, 2009).

Fluorescent Sensing Applications

A study by Padghan et al. (2020) synthesized a novel α-ethoxynaphthalene-dicyanovinyl conjugate for the selective detection of cyanide. This research is significant in the development of new sensory materials for environmental monitoring and analytical chemistry, demonstrating the versatility of compounds related to this compound in creating sensitive and selective detection systems (Padghan et al., 2020)

Future Directions

The future directions for research on 7-Ethoxynaphthalen-1-amine could include further studies on its synthesis, properties, and potential applications. For instance, controlled drug delivery systems are a major area of research that could potentially benefit from the development of new materials like this compound .

Properties

IUPAC Name

7-ethoxynaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDMDYIBLDPTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CC=C2N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666819
Record name 7-Ethoxynaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624729-64-2
Record name 7-Ethoxynaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, to a (7-ethoxy-naphthalen-1-yl)-carbamic acid t-butyl ester (47.9 g, 167 mmol) in 100 mL anhydrous 1,4-dioxane was added 4N HCl in 1,4-dioxane (100 mL) at 0° C. The mixture was stirred at room temperature for 2 hours. Diisopropyl ether was added to the reaction mixture and the precipitate was filtered. To the obtained solid was added saturated sodium bicarbonate and the product was extracted with ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 7-ethoxy-naphthalen-1-ylamine (27.0 g, 86.3% yield).
Quantity
47.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Next, to a solution of tert-butyl (7-ethoxy-1-naphthyl)carbamate (47.9 g, 167 mmol) in 100 mL anhydrous 1,4-dioxane was added 4N HCl in 1,4-dioxane (100 mL) at 0° C. The mixture was stirred at room temperature for 2 hours. Diisopropyl ether was added to the reaction mixture and the precipitate was filtered. To the obtained solid was added saturated sodium bicarbonate and the product was extracted with ethylacetate. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to afford (7-ethoxy-1-naphthyl)amine (27.0 g, 86.3% yield).
Quantity
47.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of the product of Example 1C (14.47 g, 50.4 mmol) in dioxane (30 mL) at 0° C. was added 4N HCl in dioxane (60 mL, 240 mmol). The reaction mixture was stirred at room temperature for 3.5 hours, diluted with 3 volumes of diethyl ether. The resulting dark brown precipitate was collected by filtration. It was then treated with saturated NaHCO3 solution and was extracted with ethyl acetate. The solution was dried over MgSO4, filtered and evaporated in vacuo to yield the title compound (4.88 g, 52%).
Quantity
14.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethoxynaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
7-Ethoxynaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
7-Ethoxynaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
7-Ethoxynaphthalen-1-amine
Reactant of Route 5
Reactant of Route 5
7-Ethoxynaphthalen-1-amine
Reactant of Route 6
Reactant of Route 6
7-Ethoxynaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.